molecular formula C5H8OS B14686333 1-(Ethanesulfinyl)propadiene CAS No. 25558-07-0

1-(Ethanesulfinyl)propadiene

Cat. No.: B14686333
CAS No.: 25558-07-0
M. Wt: 116.18 g/mol
InChI Key: ZKPBOOAHSXXNNC-UHFFFAOYSA-N
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Description

1-(Ethanesulfinyl)propadiene is an organic compound characterized by the presence of an ethanesulfinyl group attached to a propadiene backbone. Propadiene, also known as allene, is the simplest allene with the formula H2C=C=CH2. The compound is notable for its cumulated double bonds, which confer unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethanesulfinyl)propadiene typically involves the reaction of ethanesulfinyl chloride with propadiene under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The separation of the product from the reaction mixture is achieved through distillation or chromatography, depending on the purity requirements.

Chemical Reactions Analysis

Types of Reactions

1-(Ethanesulfinyl)propadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The ethanesulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Ethanesulfinyl)propadiene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cycloaddition reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethanesulfinyl)propadiene involves its interaction with molecular targets through its reactive double bonds and sulfinyl group. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved include nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Propadiene (Allene): The parent compound with similar cumulated double bonds.

    Ethanesulfonylpropadiene: A related compound with a sulfonyl group instead of a sulfinyl group.

    Methylsulfinylpropadiene: A compound with a methyl group attached to the sulfinyl group.

Uniqueness

1-(Ethanesulfinyl)propadiene is unique due to the presence of the ethanesulfinyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. The combination of cumulated double bonds and the sulfinyl group makes it a versatile compound in various chemical reactions and applications.

Properties

CAS No.

25558-07-0

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

InChI

InChI=1S/C5H8OS/c1-3-5-7(6)4-2/h5H,1,4H2,2H3

InChI Key

ZKPBOOAHSXXNNC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C=C=C

Origin of Product

United States

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